molecular formula C10H14O4 B029624 Paeonilactone A CAS No. 98751-79-2

Paeonilactone A

Cat. No. B029624
CAS RN: 98751-79-2
M. Wt: 198.22 g/mol
InChI Key: NODZICYHUGDVAM-IBNKKVAHSA-N
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Description

Paeonilactone A is a natural product of Paeonia, Paeoniaceae . It can be used as a reference standard . The CAS number of Paeonilactone A is 98751-79-2 .


Synthesis Analysis

The formal total synthesis of Paeonilactone A involves palladium-, copper-, and enzyme-catalyzed reactions starting from 1,3-cyclohexadiene . The key step in the synthesis is a palladium (II)-catalyzed 1,4-oxylactonization of a conjugated diene, which simultaneously introduces two of the oxygen substituents required for the target molecule .


Molecular Structure Analysis

The molecular formula of Paeonilactone A is C10H14O4 . The average mass is 198.216 Da and the monoisotopic mass is 198.089203 Da .


Chemical Reactions Analysis

The key step in the synthesis of Paeonilactone A is a palladium (II)-catalyzed 1,4-oxylactonization of a conjugated diene . This reaction simultaneously introduces two of the oxygen substituents required for the target molecule .


Physical And Chemical Properties Analysis

Paeonilactone A has a density of 1.2±0.1 g/cm3 . Its boiling point is 388.3±42.0 °C at 760 mmHg . The vapour pressure is 0.0±2.0 mmHg at 25°C . The enthalpy of vaporization is 73.7±6.0 kJ/mol . The flash point is 157.1±21.4 °C . The index of refraction is 1.508 . The molar refractivity is 47.7±0.3 cm3 .

Scientific Research Applications

Pharmaceutical Research

Paeonilactone A is a monoterpenoid isolated from the roots of the Paeonia plant . It has been the subject of pharmaceutical research due to its potential therapeutic properties. For instance, it has been studied for its neurostimulatory properties .

Anaerobic Incubation Studies

Paeonilactone A has been used in anaerobic incubation studies with Lactobacillus brevis, a type of bacteria. In these studies, new Paeonilactone A adducts were formed, which could have potential applications in the development of new pharmaceutical compounds .

Chemical Transformation Studies

Paeonilactone A is involved in chemical transformation studies. It has been observed that Paeonilactone A can be transformed into various adducts in the presence of aromatic thiols . This transformation process could be useful in the synthesis of new chemical compounds.

Metabolite Research

Paeonilactone A is a metabolite obtained from the incubation of paeoniflorin, a major monoterpene glycoside from peony roots, with human intestinal bacteria . This suggests potential applications in the study of human metabolism and gut microbiota.

Natural Product Chemistry

Paeonilactone A is a significant compound in the field of natural product chemistry. It is one of the many compounds isolated from the Paeonia plant, contributing to the plant’s medicinal properties .

Drug Discovery Research

Paeonilactone A plays a role in drug discovery research. The comprehensive knowledge of terpenes from Paeonia plants, including Paeonilactone A, can enlighten further drug discovery research .

Mechanism of Action

Target of Action

Paeonilactone A, a natural compound found in Paeonia lactiflora Pall., has been identified to have several primary targets. These include AKT1, EGFR, SRC, MAPK14, NOS3, and KDR . These targets play a crucial role in various biological processes such as angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .

Mode of Action

Paeonilactone A interacts with its targets in a way that promotes blood circulation and removes blood stasis . It is thought to improve Blood Stasis Syndrome (BSS) through multiple mechanisms . The exact mode of interaction between Paeonilactone A and its targets is still under investigation.

Biochemical Pathways

Paeonilactone A affects several biochemical pathways. It is thought to be involved in angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells . These pathways are crucial for maintaining proper blood flow and preventing blood stasis.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

The molecular and cellular effects of Paeonilactone A’s action are diverse. It has been found to significantly reduce whole blood viscosity at 1/s shear rates and increase the erythrocyte aggregation index, plasma viscosity, and erythrocyte sedimentation rate of rats with acute blood stasis . It also prolongs the prothrombin time and decreases the fibrinogen content . These effects contribute to its role in promoting blood circulation and removing blood stasis.

Action Environment

The action, efficacy, and stability of Paeonilactone A can be influenced by various environmental factors. For instance, the presence of aromatic thiols during the anaerobic incubation of paeoniflorin from peony roots with Lactobacillus brevis leads to the formation of Paeonilactone A

properties

IUPAC Name

(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODZICYHUGDVAM-IBNKKVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(=O)C(CC2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paeonilactone A

CAS RN

98751-79-2
Record name Paeonilactone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAEONILACTONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Paeonilactone A and where is it found?

A1: Paeonilactone A is a monoterpenoid, a type of natural product derived from terpenes. It was originally isolated from the roots of the Paeony plant (Paeonia albiflora), which is used in traditional Chinese and Japanese medicine. [, ]

Q2: What are the structural characteristics of Paeonilactone A?

A2: While the provided abstracts don't contain detailed spectroscopic data, they describe Paeonilactone A as a bicyclic monoterpene possessing a lactone ring. Its structure includes four stereogenic centers, making its stereoselective synthesis a significant challenge. [, , , ]

Q3: Has the total synthesis of Paeonilactone A been achieved?

A3: Yes, several total syntheses of Paeonilactone A have been reported. These syntheses often employ enantioselective approaches, starting from chiral building blocks like (S)-(+)-carvone or R-(−)-carvone. [, , , , , ]

Q4: What is a key challenge in synthesizing Paeonilactone A?

A4: A major challenge lies in controlling the stereochemistry during synthesis, due to the presence of four stereogenic centers in the molecule. Researchers have employed various strategies to overcome this, including palladium-catalyzed 1,4-oxylactonization, diastereoselective SmI2-mediated cascade radical cyclizations, and the use of chiral starting materials. [, , , ]

Q5: What is the significance of the palladium-catalyzed 1,4-oxylactonization reaction in Paeonilactone A synthesis?

A5: This reaction is considered a key step in several synthetic routes to Paeonilactone A. It allows for the simultaneous introduction of two oxygen substituents and facilitates the formation of the lactone ring, crucial structural features of the molecule. [, ]

Q6: Are there alternative synthetic approaches to Paeonilactone A besides those using palladium catalysts?

A6: Yes, alternative strategies include diastereoselective SmI2-mediated cascade radical cyclizations and methodologies employing copper-catalyzed cross-coupling reactions between dienyl triflates and Grignard reagents. [, , ]

Q7: Have any studies investigated the metabolic transformation of Paeonilactone A?

A7: While specific metabolic studies on Paeonilactone A are not detailed in the provided abstracts, research indicates that it can be formed from albiflorin, another compound found in peony roots, through anaerobic incubation with human intestinal bacteria. []

Q8: What are the implications of finding Paeonilactone A as a metabolite of albiflorin?

A9: This finding suggests that the biological effects attributed to Paeonia albiflora extracts might not solely be due to the parent compounds, but also to metabolites like Paeonilactone A produced by the gut microbiota. This highlights the importance of considering microbial metabolism in understanding the pharmacological activity of plant-derived compounds. [, ]

Q9: Are there any known analytical methods for detecting and quantifying Paeonilactone A?

A10: While the abstracts don't provide specifics on analytical methods for Paeonilactone A, researchers typically employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the detection and quantification of natural products like Paeonilactone A in complex mixtures. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.